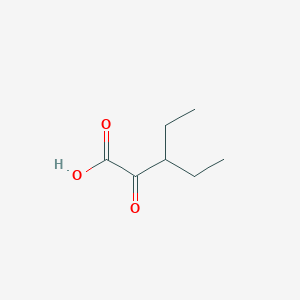

3-Ethyl-2-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

34906-88-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-ethyl-2-oxopentanoic acid |

InChI |

InChI=1S/C7H12O3/c1-3-5(4-2)6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

CKGNFKNZKFVYQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Ethyl 2 Oxopentanoic Acid and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and sustainable processes. nih.govrsc.org Enzymes, operating under mild conditions, offer unparalleled stereoselectivity, which is often challenging to achieve through traditional chemical methods. mdpi-res.com

Ketoreductases (KREDs) are instrumental in the stereoselective reduction of ketone functionalities to produce chiral alcohols, which are key building blocks for pharmaceuticals and other bioactive molecules. nih.gov This approach is particularly relevant for synthesizing analogs of 3-Ethyl-2-oxopentanoic acid. For instance, the reduction of an ester precursor, such as ethyl 2-oxo-3-ethylpentanoate, can be precisely controlled to yield a specific stereoisomer of the corresponding α-hydroxy ester.

Engineered KREDs have demonstrated high efficiency and stereoselectivity in the reduction of various keto esters. rsc.org Through protein engineering techniques like alanine-scanning and site-saturation mutagenesis, enzymes can be tailored to enhance their activity and selectivity towards non-native substrates. rsc.org A study on the reduction of ethyl 2'-ketopantothenate, a structural analog, showcased the successful application of an engineered KRED. The mutant enzyme, featuring three point mutations, exhibited a 2.3-fold increase in specific activity and a 5.2-fold improvement in catalytic efficiency compared to the wild-type enzyme. rsc.org This biocatalytic reduction, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can achieve high yields and excellent enantiomeric excess (>99% ee). rsc.orgdntb.gov.ua The resulting chiral hydroxy ester can then be hydrolyzed to the desired α-hydroxy acid.

Table 1: Performance of Engineered Ketoreductase in the Reduction of a Keto Ester Analog

| Enzyme Variant | Specific Activity (U mg⁻¹) | Catalytic Efficiency (s⁻¹ mM⁻¹) | Fold Improvement (vs. Wild-Type) |

|---|---|---|---|

| Wild-Type SSCR | 108.3 | 5.21 | 1.0x |

| Mutant M3 | 249.1 | 27.08 | 2.3x (Activity), 5.2x (Efficiency) |

Data derived from studies on ethyl 2'-ketopantothenate reduction. rsc.org

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are highly promising biocatalysts for the synthesis of chiral amines and amino acids from their corresponding keto acids. rsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a keto acid acceptor. mdpi.com This process, known as asymmetric reductive amination, can produce enantiopure amino acids with theoretical yields of 100%. nih.gov

The substrate scope of many wild-type ω-TAs is limited by steric hindrance in their active site, often accommodating only small substituents like a methyl or ethyl group. mdpi.comnih.gov However, protein engineering has successfully expanded this scope. For example, the (S)-selective ω-TA from Ochrobactrum anthropi was engineered to better accommodate bulkier substrates. An alanine (B10760859) substitution at residue L57 (L57A) in the large substrate-binding pocket altered the binding orientation of the keto acid's carboxyl group, creating more space in the small pocket. This single mutation resulted in a 48-fold increase in activity towards 2-oxopentanoic acid, a close analog of this compound. mdpi.com Such engineered enzymes can be effectively used in the asymmetric synthesis of unnatural amino acids like L-norvaline from 2-oxopentanoic acid. nih.govmdpi.com

Table 2: Improved Activity of Engineered ω-Transaminase (L57A Variant) towards 2-Oxopentanoic Acid

| Enzyme | Substrate | Relative Activity (%) | Fold Improvement |

|---|---|---|---|

| Parental ω-TA | 2-Oxopentanoic Acid | 100 | 1x |

| L57A Variant | 2-Oxopentanoic Acid | 4800 | 48x |

Data based on the asymmetric amination to produce L-norvaline. mdpi.com

Modern Organic Synthesis Methodologies

While biocatalysis offers significant advantages in selectivity, traditional organic synthesis remains fundamental for the construction of diverse molecular frameworks, including β-keto acid scaffolds.

The final step in many synthetic routes to this compound involves the hydrolysis of its corresponding ester, such as ethyl 3-ethyl-2-oxopentanoate. This transformation can be achieved under either acidic or basic conditions.

Saponification, or base-mediated hydrolysis, is a common and often irreversible method. ajsonline.org The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the desired this compound. The rate of saponification can be influenced by the structure of the ester, with substituents near the reaction center potentially causing steric hindrance or electronic effects. ajsonline.org

The aldol (B89426) reaction and its variants, such as the Claisen condensation, are cornerstone reactions for carbon-carbon bond formation and are well-suited for constructing the backbone of this compound. libretexts.org A targeted Claisen condensation strategy can be employed to synthesize the precursor, ethyl 2-ethyl-3-oxopentanoate.

This reaction involves the condensation of an ester enolate with another ester. For the synthesis of a precursor to this compound, a crossed Claisen condensation between ethyl propionate (B1217596) and ethyl 2-ethylpropanoate could be envisioned. Under the influence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA), ethyl propionate is deprotonated at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 2-ethylpropanoate. Subsequent loss of an ethoxide leaving group from the tetrahedral intermediate generates the β-keto ester scaffold. organic-chemistry.org Careful control of reaction conditions is necessary in crossed condensations to prevent self-condensation and maximize the yield of the desired product.

Modern organic synthesis continually seeks novel and more efficient pathways for C-C bond formation. Decarboxylative transformations have gained prominence as they utilize readily available and stable carboxylic acids as feedstocks, releasing carbon dioxide as the only byproduct. bath.ac.ukresearchgate.net

A decarboxylative aldol reaction of a β-keto carboxylic acid, for example, can serve as a method to generate a formal enolate equivalent. nih.govnih.gov This strategy could be adapted for the synthesis of analogs of this compound. Another powerful C-C bond-forming reaction is the Michael addition, where a nucleophile (a Michael donor) adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net This reaction is highly versatile for creating complex structures and could be employed in a multi-step synthesis to build the carbon framework required for this compound. These advanced methods offer alternative disconnections and synthetic strategies, expanding the toolbox for chemists to construct complex molecular targets efficiently. scispace.com

Development of Functionalized Derivatives and Chemically Modified Analogs

The structural modification of lead compounds is crucial for optimizing their biological activity and physicochemical properties. The following sections detail specific synthetic methodologies for creating functionalized derivatives of polyketide precursors.

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties such as metabolic stability, bioavailability, and binding affinity. nih.gov In the field of polyketide biosynthesis, chemoenzymatic approaches have been developed to incorporate fluorine into complex natural product scaffolds. nih.govresearchgate.net This is often achieved by engineering polyketide synthase (PKS) enzymes to accept fluorinated building blocks. nih.govbiorxiv.org

One successful strategy involves creating hybrid PKS/fatty acid synthase (FAS) enzymes. nih.govbiorxiv.org The native acyltransferase (AT) domain of a PKS, which selects the extender units for polyketide chain elongation, can be replaced with a more substrate-tolerant AT domain from a FAS. nih.govresearchgate.net These engineered hybrid enzymes can utilize fluorinated extender units like fluoromalonyl-coenzyme A (F-Mal-CoA) and fluoromethylmalonyl-CoA, thereby introducing fluorine or fluoromethyl groups into the growing polyketide chain. nih.govresearchgate.net

The synthesis of these fluorinated precursors is a critical first step. For example, fluoro-Meldrum's acid and fluoromethyl-Meldrum's acid can be synthesized from their non-fluorinated precursors using reagents like Selectfluor®. nih.gov These compounds are then converted into the corresponding malonic acid half-thioesters, which can be enzymatically transformed into the required coenzyme A (CoA) esters for use in PKS systems. nih.gov This methodology provides a powerful platform for generating novel, site-selectively fluorinated polyketides that would be challenging to access through traditional chemical synthesis. nih.gov

Table 1: Key Fluorinated Extender Units in Polyketide Synthesis

| Extender Unit | Chemical Formula | Role in Synthesis |

|---|---|---|

| Fluoromalonyl-CoA | C24H36FN8O18P3S | Introduces a single fluorine atom at the α-position of a polyketide extender unit. researchgate.net |

Studying the intricate enzymatic machinery of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) requires access to suitable substrate mimics. mdpi.com Native substrates are typically bound to an acyl carrier protein (ACP), a large protein domain that makes in vitro studies complex. N-acetylcysteamine (SNAC) thioesters serve as effective and simplified mimics of the 4'-phosphopantetheine (B1211885) arm of ACP-bound substrates. mdpi.comnih.gov They are crucial tools for investigating the function, specificity, and kinetics of individual PKS domains. mdpi.comresearchgate.net

The synthesis of SNAC thioesters can be achieved through several methods. A common approach is Steglich esterification, where a carboxylic acid precursor is coupled with N-acetylcysteamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC*HCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Another method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before reaction with SNAC. nih.gov

These biomimetic thioesters are essential for probing the substrate tolerance of PKS domains. researchgate.net By synthesizing a panel of acyl-SNAC thioesters with varying chain lengths and functional groups (e.g., β-keto, β-hydroxy), researchers can systematically evaluate the substrate specificity of ketosynthase (KS) domains, which are responsible for the core carbon-carbon bond-forming Claisen condensations in polyketide biosynthesis. researchgate.net

Table 2: General Procedure for SNAC Thioester Synthesis via Steglich Esterification

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Carboxylic Acid, N-acetylcysteamine, CH2Cl2, 0 °C | Combine starting materials in a suitable solvent and cool. |

| 2 | DMAP (cat.), EDC*HCl | Add catalyst and coupling agent to facilitate thioester bond formation. mdpi.com |

| 3 | Warm to room temperature, stir for ~2h | Allow the reaction to proceed to completion. |

| 4 | Aqueous workup (e.g., NH4Cl, brine) and extraction | Separate the product from water-soluble byproducts and excess reagents. mdpi.com |

To further expand the chemical diversity of α-keto acids and their derivatives, various chemical transformations can be applied. One such reaction is the formation of an oxime from a ketone or aldehyde functional group. scribd.com The reaction of a carbonyl compound, such as the 2-oxo group in this compound, with hydroxylamine (B1172632) (NH2OH) or its salts yields an oxime, a compound containing a C=N-OH functional group. scribd.commasterorganicchemistry.com

This transformation is significant because oximes are versatile chemical intermediates. researchgate.net They can be converted into a range of other functional groups, including amines (via reduction), amides (via the Beckmann rearrangement), and nitriles. scribd.commasterorganicchemistry.com The formation of an oxime from a ketone typically proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The reaction can produce a mixture of (E) and (Z) geometric isomers, which can sometimes be separated. nih.gov This derivatization strategy effectively replaces a carbonyl oxygen with a nitrogen-containing moiety, opening up avenues for further structural modifications and the synthesis of diverse molecular architectures. researchgate.net

Table 3: Summary of Oxime Formation

| Reactants | Product | Key Features |

|---|---|---|

| Ketone (R-CO-R') + Hydroxylamine (NH2OH) | Oxime (R-C(=NOH)-R') + Water (H2O) | Converts a carbonyl group to a C=N-OH group. organic-chemistry.org |

| Can produce (E)/(Z) isomers. nih.gov |

Metabolic Integration and Mechanistic Biochemical Roles of 3 Ethyl 2 Oxopentanoic Acid

Role in Branched-Chain Amino Acid Catabolism

The catabolism of the essential branched-chain amino acids (BCAAs)—isoleucine, leucine (B10760876), and valine—is a critical metabolic pathway for energy production and nitrogen balance. 3-Ethyl-2-oxopentanoic acid, also known as (S)-3-methyl-2-oxopentanoic acid or α-keto-β-methylvaleric acid, emerges as a key intermediate metabolite specifically within the degradation pathway of isoleucine. wikipedia.orgslideshare.net

The breakdown of the three BCAAs follows a common initial sequence of two enzymatic steps. wikipedia.org The first step is a reversible transamination that converts the amino acids into their corresponding α-keto acids. nih.gov In the case of isoleucine, this reaction yields this compound. slideshare.net This specificity is crucial, as the distinct carbon skeleton of each BCAA gives rise to a unique α-keto acid, which in turn dictates its subsequent metabolic fate. youtube.com

Following its formation, this compound serves as the specific substrate for the second enzyme in the common pathway, the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org This enzyme catalyzes the irreversible oxidative decarboxylation of the α-keto acids. wikipedia.org The product formed from this compound is α-methylbutyryl-CoA. wikipedia.org This step is a committed point in the catabolism of isoleucine, channeling its carbon skeleton into further breakdown. wikipedia.orgnih.gov

Two main classes of enzymes are responsible for the direct formation and consumption of this compound:

Branched-Chain Aminotransferases (BCATs): These enzymes, which exist in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms, catalyze the initial, reversible transamination of isoleucine. researchgate.netyoutube.com In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, forming glutamate (B1630785) and this compound. youtube.com The reversibility of this reaction allows BCATs to play a role in both the synthesis and degradation of BCAAs, depending on the metabolic needs of the cell. youtube.com

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This large, multi-subunit mitochondrial enzyme complex is responsible for the irreversible oxidative decarboxylation of this compound to α-methylbutyryl-CoA. wikipedia.org The BCKDC is a critical regulatory point in BCAA catabolism and its activity is tightly controlled. smolecule.com A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a serious metabolic disorder. slideshare.net The BCKDC acts on the α-keto acids derived from all three BCAAs. wikipedia.org

Contribution to Central Carbon and Energy Metabolic Networks

The breakdown products of this compound play a significant role in replenishing intermediates of the central metabolic pathways, thereby contributing to cellular energy production.

Anaplerosis refers to the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle that may be depleted for biosynthetic purposes. wikipedia.org The catabolism of this compound makes a direct anaplerotic contribution.

The degradation of α-methylbutyryl-CoA, the product of this compound decarboxylation, ultimately yields two key molecules: acetyl-CoA and propionyl-CoA. nih.govyoutube.com While acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, it does not lead to a net increase in TCA cycle intermediates. However, propionyl-CoA is converted in a series of enzymatic steps to succinyl-CoA. nih.govfiveable.me Succinyl-CoA is a bona fide intermediate of the TCA cycle. wikipedia.org Therefore, the conversion of the propionyl-CoA moiety derived from isoleucine catabolism into succinyl-CoA represents a significant anaplerotic flux, replenishing the pool of TCA cycle intermediates and supporting the cycle's continued function in energy production and biosynthesis. nih.govnih.gov This classifies isoleucine, and by extension its keto acid, as both ketogenic (producing acetyl-CoA) and glucogenic (producing a precursor for gluconeogenesis via TCA cycle intermediates). youtube.commdpi.com

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Key Catabolic Products | Anaplerotic Potential (via Succinyl-CoA) |

|---|---|---|---|

| Isoleucine | This compound | Acetyl-CoA, Propionyl-CoA | Yes |

| Valine | α-Ketoisovalerate | Propionyl-CoA | Yes |

| Leucine | α-Ketoisocaproate | Acetyl-CoA, Acetoacetate | No |

Comparative Biochemical Analysis with Structural Isomers and Related Alpha-Keto Acids

The metabolic fates of α-keto acids are determined by the carbon structure of their parent amino acids. Comparing this compound with its structural isomers and related compounds reveals important distinctions in their biochemical roles.

3-Methyl-2-oxopentanoic Acid (α-Ketoisocaproate): This compound is the α-keto acid derived from the catabolism of leucine. nih.gov Like this compound, it is a substrate for the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org However, its distinct structure leads to a completely different metabolic fate. The oxidative decarboxylation of α-ketoisocaproate yields isovaleryl-CoA. wikipedia.org Subsequent catabolism of isovaleryl-CoA produces acetyl-CoA and acetoacetate, a ketone body. mdpi.com Unlike the breakdown of this compound, this pathway does not generate propionyl-CoA and therefore does not contribute to the anaplerotic replenishment of TCA cycle intermediates via succinyl-CoA. nih.gov Consequently, leucine and its keto acid are classified as strictly ketogenic. nih.govmdpi.com

2-Methyl-3-oxopentanoic Acid: This compound is a structural isomer of the other alpha-keto acids. It is characterized as a 3-oxo monocarboxylic acid, with a methyl group at the second carbon and a keto group at the third carbon. nih.govechemi.com While it is identified as a human metabolite, its specific metabolic pathway and enzymatic transformations are less clearly defined in the context of major energy metabolism compared to the alpha-keto acids of the primary BCAAs. smolecule.comnih.gov Some sources indicate it can be formed during leucine degradation, though this is less prominent than the canonical pathway. smolecule.com Its biological activity has been noted to influence enzymes such as D-2-hydroxyisocaproate dehydrogenase and it has been studied for its potential role in modulating energy metabolism through enzymes like inosine-5'-monophosphate dehydrogenase. smolecule.com The branched-chain alpha-ketoacid dehydrogenase complex is also implicated in its metabolism. smolecule.com

The differential processing of these closely related alpha-keto acids by the BCKDC and subsequent enzymes underscores the high specificity of metabolic pathways. The fate of the carbon skeleton, whether it contributes to anaplerosis (glucogenic potential) or solely to the production of acetyl-CoA and ketone bodies (ketogenic potential), is predetermined by the initial structure of the parent branched-chain amino acid.

| Alpha-Keto Acid | Parent Amino Acid | Primary Metabolic Products | Metabolic Classification |

|---|---|---|---|

| This compound | Isoleucine | Acetyl-CoA, Succinyl-CoA (from Propionyl-CoA) | Ketogenic & Glucogenic |

| 3-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) | Leucine | Acetyl-CoA, Acetoacetate | Ketogenic |

| α-Ketoisovalerate | Valine | Succinyl-CoA (from Propionyl-CoA) | Glucogenic |

Investigation of Stereochemical Influence on Biological Pathways

The chirality of a molecule can significantly dictate its interaction with the stereospecific active sites of enzymes and transport proteins, thereby influencing its metabolic fate and biological activity. In the context of this compound, which possesses a chiral center at the third carbon, the spatial arrangement of the ethyl and methyl groups is a critical determinant of its engagement in metabolic pathways. While direct research on the stereoisomers of this compound is limited, the well-established principles of stereoselectivity in the metabolism of analogous branched-chain α-keto acids provide a strong basis for understanding its likely biological behavior.

Enzymes involved in the catabolism of branched-chain amino acids and their corresponding α-keto acids are known to exhibit a high degree of stereospecificity. For instance, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key multi-enzyme complex in the metabolism of these compounds, acts on specific stereoisomers of its substrates. youtube.comyoutube.comwikipedia.org This enzymatic preference is crucial for the efficient processing of metabolites and the prevention of the accumulation of potentially toxic intermediates.

The biological significance of stereochemistry is underscored by metabolic disorders such as Maple Syrup Urine Disease (MSUD), where a deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their α-keto acid derivatives. hmdb.ca This condition highlights the body's reliance on stereospecific enzymatic pathways to maintain metabolic homeostasis.

Research on other chiral molecules further illustrates the profound impact of stereochemistry on biological activity. For example, in studies of 3-Br-acivicin isomers, only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake is likely mediated by a stereoselective L-amino acid transport system. mdpi.com This highlights that stereochemical differences can affect not only enzymatic interactions but also the transport of molecules across cellular membranes.

Given these principles, it is highly probable that the (3R)- and (3S)-enantiomers of this compound are not metabolized identically. One enantiomer is likely the preferred substrate for the relevant metabolic enzymes, leading to its efficient entry into subsequent catabolic or anabolic pathways. The other enantiomer may be metabolized at a much slower rate, or potentially not at all, which could lead to its accumulation or diversion into alternative metabolic routes.

To illustrate the concept of stereoselectivity in a related context, the following table presents hypothetical comparative data on the enzymatic activity for a generic branched-chain α-keto acid dehydrogenase with its different stereoisomers.

| Stereoisomer | Enzyme-Substrate Affinity (Km in µM) | Maximal Reaction Velocity (Vmax in nmol/min/mg protein) |

| (3S)-isomer | 15 | 100 |

| (3R)-isomer | 150 | 20 |

This is a hypothetical data table to illustrate the concept of enzyme stereoselectivity with a structurally related compound.

This hypothetical data demonstrates that the (3S)-isomer is the preferred substrate, as indicated by its lower Km value (higher affinity) and higher Vmax value (greater catalytic efficiency) compared to the (3R)-isomer. This differential enzymatic processing is a cornerstone of metabolic regulation and highlights the necessity of considering the stereochemistry of this compound when investigating its metabolic integration and biochemical roles.

Enzymology and Advanced Biocatalytic Applications of 3 Ethyl 2 Oxopentanoic Acid As a Substrate

In-depth Enzyme Kinetics and Catalytic Mechanism Studies

The efficiency and selectivity of enzymatic reactions are rooted in the intricate interactions between the substrate and the enzyme's active site. For 3-ethyl-2-oxopentanoic acid, studies with specific aldolases have begun to shed light on these fundamental processes.

The binding of a substrate like this compound into an enzyme's active site is a critical first step that dictates the subsequent catalytic events. Research into metal-dependent 2-oxoacid aldolases, such as 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) and 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU), has provided insights into this process. These enzymes utilize a divalent metal ion, often Zn²⁺ or Mg²⁺, as a cofactor to bind the substrate and stabilize the enolate intermediate formed during the reaction. researchgate.net The active site architecture, including key amino acid residues, orients the 2-oxoacid for nucleophilic attack. For instance, in the aldol (B89426) addition of various 2-oxoacids to formaldehyde, the formation of a Z-enolate intermediate within the active sites of KPHMT and YfaU has been proposed. ub.edu The precise positioning of the 3-ethyl group of the pentanoic acid chain within the binding pocket is crucial for effective catalysis and influences the stereochemical outcome of the reaction. While specific kinetic parameters for this compound are not widely reported, data for analogous 2-oxoacids highlight the enzyme's affinity for these structures.

Table 1: Representative Enzyme Classes and Their Roles in 2-Oxoacid Transformation

| Enzyme Class | EC Number | Reaction Type | Relevance to this compound |

|---|---|---|---|

| 2-Oxoacid Aldolases | EC 2.1.2.11 / EC 4.1.2.53 | Aldol Addition | Catalyze C-C bond formation using 2-oxoacids as nucleophiles. ub.eduacs.org |

| ω-Transaminases | EC 2.6.1.x | Amination | Convert α-keto acids into corresponding α-amino acids. mdpi.com |

| L-amino acid deaminases | EC 1.4.1.x | Deamination | Catalyze the formation of α-keto acids from L-amino acids. nih.gov |

This table provides an overview of enzyme classes known to act on 2-oxoacids, the general class to which this compound belongs.

A major advantage of biocatalysis is the high degree of stereochemical control. In the context of this compound, enzymes can generate specific stereoisomers with high fidelity. Studies on KPHMT and YfaU have shown that they can act as stereocomplementary catalysts. ub.edu In the aldol addition reaction with formaldehyde, the geometry of the enolate formed from the 2-oxoacid and its facial selectivity in approaching the aldehyde are precisely controlled by the active site residues. nih.gov This results in the formation of products with distinct stereochemistry at the newly formed chiral centers. For example, the enolate generated by YfaU exposes its re-face for the electrophilic attack, while KPHMT exposes the si-face, leading to (S)- and (R)-aldol adducts, respectively. ub.edu This inherent selectivity is a powerful tool for asymmetric synthesis, allowing access to specific enantiomeric and diastereomeric products from achiral precursors. nih.gov The ability to produce different stereoisomers is critical in the synthesis of pharmaceuticals and other bioactive molecules where biological activity is often dependent on a single stereoisomer.

Directed Evolution and Rational Design in Protein Engineering

To overcome the limitations of natural enzymes, such as narrow substrate scope or low activity with non-native substrates like this compound, protein engineering techniques are employed. nih.gov Both directed evolution and rational design have proven effective in tailoring enzymes for specific industrial applications.

Many wild-type enzymes exhibit limited activity towards bulky substrates. For ω-transaminases (ω-TAs), which are valuable for producing chiral amines from keto acids, the active site is often composed of a large and a small binding pocket. nih.gov The small pocket typically restricts the size of the substituent on the α-carbon, often accepting nothing larger than an ethyl group. nih.gov This makes substrates like this compound challenging.

Strategies to expand the substrate scope focus on modifying residues within these pockets to create more space. mdpi.com Alanine (B10760859) scanning mutagenesis, where active-site residues are systematically replaced with alanine, is a common technique to identify key positions that influence substrate binding. nih.gov For example, engineering an (S)-selective ω-TA from Ochrobactrum anthropi by mutating residue L57 to alanine (L57A) dramatically increased its activity for α-keto acids with substituents up to the size of an n-butyl group. nih.govresearchgate.net Molecular modeling suggested this mutation alters the binding of the carboxyl group, creating more room in the small pocket for the bulkier side chain. nih.gov Similar rational design and directed evolution approaches have been successfully applied to aldolases to expand their repertoire beyond their natural substrates. nih.govnih.gov

Table 2: Protein Engineering Strategies for Improved Biocatalyst Performance

| Strategy | Description | Example Application |

|---|---|---|

| Rational Design | Uses knowledge of enzyme structure and mechanism to make specific, targeted mutations. frontiersin.org | Mutating active site residues (e.g., L57A in OATA) to reduce steric hindrance and accommodate bulkier substrates like 2-oxopentanoic acid. nih.govresearchgate.net |

| Directed Evolution | Involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) followed by high-throughput screening for desired properties. nih.gov | Evolving aldolases to alter stereochemical preference or accept non-phosphorylated substrates for synthetic applications. nih.gov |

| Site-Saturation Mutagenesis | A semi-rational approach where a specific residue identified as important is mutated to all other 19 possible amino acids to find the optimal substitution. nih.gov | Identifying W58L as a key mutation in an ω-TA for improving activity towards various methyl ketones. researchgate.net |

For a biocatalyst to be industrially viable, it must not only have the desired activity but also be robust enough to withstand process conditions, such as high temperatures, organic solvents, and high substrate concentrations. Protein engineering offers powerful tools to enhance enzyme stability. nih.gov Directed evolution has been widely used to generate aldolases and other enzymes with improved thermostability and solvent tolerance. Often, mutations that confer stability are located on the protein surface and are not immediately obvious from rational design approaches. Combining knowledge-based mutagenesis with directed evolution can be a particularly effective strategy for creating enzymes that are both highly active and stable, making them suitable for large-scale biocatalytic processes. nih.gov

Microbial Biotransformation and Metabolic Engineering Applications

Whole-cell microbial systems provide a powerful platform for producing valuable chemicals like 2-oxoacids. These systems can be engineered to harness and optimize complex metabolic pathways, potentially offering a sustainable route for the synthesis of this compound.

In many bacteria, branched-chain 2-oxoacids are natural intermediates in the biosynthesis of branched-chain amino acids (BCAAs) and branched-chain fatty acids (BCFAs). frontiersin.orgnih.gov These keto acids are typically produced either through the de novo synthesis pathway from central metabolites or via the transamination of existing BCAAs. frontiersin.org For instance, the precursors for valine and isoleucine synthesis are the α-keto acids α-ketoisovalerate and α-keto-β-methylvalerate, respectively. frenoy.eu

Metabolic engineering can be used to redirect cellular metabolism towards the overproduction of a target 2-oxoacid. This could involve several strategies:

Overexpression of Pathway Enzymes: Increasing the expression of key enzymes in the biosynthetic pathway leading to the desired 2-oxoacid.

Deletion of Competing Pathways: Knocking out genes of enzymes that divert intermediates into other metabolic pathways, thereby increasing the flux towards the product of interest.

Cofactor Engineering: Optimizing the intracellular supply of necessary cofactors like NAD⁺/NADH, which are crucial for many dehydrogenase and reductase enzymes in these pathways. nih.gov

While the microbial production of this compound has not been specifically detailed, established metabolic engineering strategies for producing other valuable α-keto acids, such as α-ketoglutarate and α-ketoisocaproate, provide a clear blueprint for future work. nih.govnih.gov By introducing and optimizing the appropriate biosynthetic pathways in robust microbial hosts like Escherichia coli or Corynebacterium glutamicum, it may be possible to develop efficient fermentation processes for the production of this compound from renewable feedstocks. mdpi.com

Engineering of Microorganisms for Enhanced Production of Value-Added Chemicals (e.g., branched-chain fatty alcohols)

The microbial synthesis of branched-chain fatty alcohols (BCFAs) represents a significant advancement in the field of biofuels and specialty chemicals, offering superior properties compared to their straight-chain counterparts, such as improved cold-flow and higher octane numbers. nih.gov The engineering of microorganisms like Escherichia coli to efficiently convert α-keto acid precursors into BCFAs is a key area of research. While studies may not exclusively focus on this compound, the principles and modular engineering strategies developed for similar branched-chain α-keto acids are directly applicable.

α-Keto Acid Synthesis Module: This module focuses on channeling carbon flux from central metabolism (e.g., from glucose) towards the synthesis of specific α-keto acids.

Acyl-ACP Generation Module: This module converts the α-keto acids into the corresponding branched-chain acyl-ACPs, which are the immediate precursors for fatty acid synthesis.

Alcohol Formation Module: This final module converts the branched-chain acyl-ACPs into the desired branched-chain fatty alcohols. d-nb.info

Key to this process is the introduction and optimization of heterologous and native enzymes. For instance, a branched-chain α-keto acid dehydrogenase complex (BKD) is crucial for converting the α-keto acid into a branched-acyl-CoA primer. d-nb.info This primer is then elongated by the fatty acid synthase (FAS) system. To favor the production of branched-chain products, native enzymes with a preference for straight-chain precursors, like the β-ketoacyl-acyl-carrier protein synthase III (FabH), are often replaced with variants that have a higher affinity for branched-chain acyl-CoAs. nih.gov

By systematically balancing the expression levels of genes within these modules, researchers have significantly improved BCFA titers. For example, engineered E. coli strains have been developed that can produce up to 350 mg/L of BCFAs in fed-batch fermentations. frontiersin.org The composition of the final BCFA product can be controlled by supplying specific α-keto acid precursors to the culture medium or by engineering the host's metabolic pathways to overproduce a desired precursor. nih.gov Supplementing cultures with precursors like 4-methyl-2-oxopentanoic acid has been shown to be particularly effective for producing branched-chain fatty acids. nih.gov

**Table 1: Key Modules and Genetic Modifications for BCFA Production in Engineered *E. coli***

| Module | Key Enzymes/Genes | Engineering Strategy | Outcome |

|---|---|---|---|

| α-Keto Acid Synthesis | B. subtilis alsS, E. coli ilvCD | Overexpression to increase the pool of branched-chain α-keto acid precursors. frontiersin.org | Increased supply of precursors for BCFA synthesis. |

| Acyl-ACP Generation | Branched-chain α-keto acid dehydrogenase (BKD), β-ketoacyl-acyl-carrier protein synthase III (FabH) | Replacement of native E. coli FabH with a branched-chain specific variant; overexpression of BKD. nih.govd-nb.info | Directs metabolic flux towards branched-chain fatty acid synthesis. |

| Alcohol Formation | Acyl-ACP reductase (AAR), Carboxylic Acid Reductase (CAR) | Overexpression of alcohol-forming enzymes to convert acyl-ACPs or fatty acids to alcohols. nih.gov | Efficient conversion of fatty acid intermediates to final alcohol products. |

| Supporting Pathways | Lipoyl ligase (lplA) | Overexpression to ensure proper lipoylation and function of the BKD complex. frontiersin.org | Enhanced activity of the crucial Acyl-ACP generation module. |

**Table 2: Reported Titers of Branched-Chain Fatty Alcohols in Engineered *E. coli***

| Strain Engineering Approach | Precursor(s) | Titer (mg/L) | Percentage of Total Fatty Alcohols | Reference |

|---|---|---|---|---|

| Modular pathway optimization with 14 overexpressed genes in 6 operons | Glucose | 350 | 50% (in fed-batch) | frontiersin.org |

| Overexpression of B. subtilis alsS, E. coli ilvCD, B. subtilis bkd, and lpdA | Glucose | ~170 | ~80% (in shake flask) | frontiersin.org |

Development of Multi-Enzyme Cascade Reactions for Complex Biocatalytic Routes

Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot without the isolation of intermediates, offer an elegant and efficient approach to synthesizing complex molecules. rsc.org These in vitro biocatalytic systems provide numerous advantages, including reduced downstream processing costs, the ability to overcome thermodynamic limitations by pulling reactions forward, and the potential for high product yields and stereoselectivity. nih.gov

While the application of multi-enzyme cascades for the specific biotransformation of this compound into complex products is not yet extensively documented in scientific literature, the principles of cascade design are well-established and can be hypothetically applied. A cascade involving this substrate would likely begin with an enzyme that recognizes the α-keto acid moiety.

For instance, a hypothetical cascade could involve:

Decarboxylation: An initial enzymatic step could involve a decarboxylase to convert this compound into a corresponding aldehyde.

Reduction/Amination: The resulting aldehyde could then be acted upon by an alcohol dehydrogenase to produce a chiral alcohol or a transaminase to produce a chiral amine, a valuable building block for pharmaceuticals.

Further Functionalization: Subsequent enzymatic steps could introduce additional functional groups, such as hydroxyl or carboxyl groups, through the action of monooxygenases or oxidases, respectively.

A key component of such in vitro systems is often the requirement for cofactors, such as NADH or NADPH, for redox reactions. Therefore, cofactor regeneration systems are typically integrated into the cascade. This is often achieved by adding a dehydrogenase (e.g., glucose dehydrogenase or formate dehydrogenase) and its corresponding substrate (glucose or formate) to continuously regenerate the consumed cofactor. nih.gov

Cell-free protein synthesis (CFPS) systems are also emerging as a powerful tool for rapidly prototyping and constructing such multi-enzyme cascades. mdpi.comresearchgate.net In this approach, the required enzymes are synthesized in vitro from their corresponding DNA templates in a cell lysate, which then serves as the reaction medium for the biocatalytic conversion. This method avoids the complexities of cellular metabolism and allows for precise control over enzyme concentrations and reaction conditions. nih.gov

The development of such a cascade for this compound would enable the synthesis of novel, high-value chiral compounds from a readily accessible precursor, further expanding the toolkit of industrial biocatalysis.

Advanced Analytical Techniques and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy stands as an unparalleled tool for the de novo structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Characterization of Synthetic Intermediates and Products

One-dimensional ¹H and ¹³C NMR are the foundational experiments for characterizing 3-Ethyl-2-oxopentanoic acid. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Based on the structure of this compound, a set of characteristic signals can be predicted. The proton spectrum would feature signals for the two ethyl groups and the chiral proton at the C3 position. The coupling patterns, such as the characteristic quartet and triplet for an ethyl group, are crucial for assignment. The ¹³C spectrum would show distinct resonances for the carboxylic acid carbon, the ketone carbonyl, the chiral methine carbon, two methylene (B1212753) carbons, and two methyl carbons. Deshielded signals are expected for the carbonyl carbons (C1 and C2) due to the electron-withdrawing nature of the oxygen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and chemical shift principles. Actual experimental values may vary based on solvent and other conditions.

Interactive Data Table: Predicted ¹H NMR Data| Atom Position | Multiplicity | Predicted Chemical Shift (ppm) | Coupling Constant (J) |

|---|---|---|---|

| H3 | Multiplet | ~3.0 - 3.4 | - |

| H4 (CH₂) | Multiplet | ~1.5 - 1.8 | ~7 Hz |

| H5 (CH₃) | Triplet | ~0.9 - 1.1 | ~7 Hz |

| H6 (CH₂) | Multiplet | ~1.5 - 1.8 | ~7 Hz |

| H7 (CH₃) | Triplet | ~0.9 - 1.1 | ~7 Hz |

Interactive Data Table: Predicted ¹³C NMR Data

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | ~165 - 175 |

| C2 (C=O) | ~195 - 205 |

| C3 (CH) | ~50 - 60 |

| C4 (CH₂) | ~25 - 35 |

| C5 (CH₃) | ~10 - 15 |

| C6 (CH₂) | ~25 - 35 |

| C7 (CH₃) | ~10 - 15 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Elucidating Complex Structures and Confirming Stereochemistry

For unambiguous assignment of the ¹H and ¹³C signals and to confirm the bonding framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show cross-peaks connecting the H3 proton to the methylene (H4 and H6) protons of both ethyl groups. It would also show correlations between the methylene (H4, H6) and methyl (H5, H7) protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the signal assigned to the H3 proton would show a cross-peak to the C3 carbon signal, confirming its identity.

These techniques are crucial for distinguishing between isomers and confirming the precise structure of synthetic products and intermediates in the synthesis of this compound.

Advanced NMR for Isotopic Labeling Studies

Isotopic labeling involves introducing atoms with a different number of neutrons, such as ¹³C or ¹⁵N, into a molecule to trace its path through a chemical reaction or metabolic pathway. When a labeled precursor is used in the synthesis or biosynthesis of this compound, NMR can detect the position and extent of isotope incorporation.

For example, if a cell culture is supplied with [1-¹³C]-glucose, the ¹³C label will be incorporated into various metabolites. By isolating this compound and analyzing its ¹³C NMR spectrum, researchers can identify which carbon atoms originated from the C1 position of glucose. This provides powerful insights into the biosynthetic pathways leading to the compound. The presence of ¹³C-¹³C coupling can further elucidate the intact incorporation of carbon backbones from precursors.

Mass Spectrometry (MS) for Quantitative and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is prized for its exceptional sensitivity and is widely used for quantification and for tracking molecular transformations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolic Profiling and Pathway Analysis

Metabolic profiling aims to identify and quantify the complete set of small molecules (metabolites) in a biological sample. LC-MS/MS is a cornerstone technique for this purpose due to its ability to separate complex mixtures and detect compounds at very low concentrations.

A validated LC-MS/MS method for a similar compound, 3-oxopentanoic acid, demonstrates a typical analytical approach. For this compound, a method would be developed where the compound is first separated from other matrix components using liquid chromatography, often on a C18 column. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which would likely be operated in negative ion mode to deprotonate the carboxylic acid.

In the tandem mass spectrometer, the parent ion corresponding to this compound is selected and fragmented. Specific fragment ions are then monitored in what is known as Multiple Reaction Monitoring (MRM). This highly specific and sensitive detection allows for accurate quantification of the analyte even in complex biological matrices like plasma or urine.

Illustrative LC-MS/MS Parameters for this compound Analysis Interactive Data Table: Hypothetical Method Parameters

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z for [M-H]⁻ |

| Product Ions (Q3) | Specific fragments (e.g., loss of CO₂) |

Application of Isotopic Labeling with MS to Track Reaction Mechanisms and Metabolic Fluxes

Similar to its use in NMR, isotopic labeling is a powerful tool when combined with mass spectrometry. This approach is central to metabolic flux analysis (MFA), which quantifies the rates of reactions within a metabolic network.

In a typical experiment, a biological system is fed a substrate labeled with a stable isotope, such as ¹³C-glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream products, including this compound. MS can precisely measure the mass shifts in these metabolites, revealing the distribution of different isotopologues (molecules that differ only in their isotopic composition).

By analyzing the patterns of these mass isotopologues, researchers can mathematically model and calculate the flow (or flux) of carbon through different metabolic pathways. This allows for a dynamic understanding of cellular metabolism, revealing how pathways leading to this compound are regulated in response to genetic or environmental changes. This technique provides much more information than metabolite concentrations alone, offering a direct view of metabolic activity.

Crystallographic and Biophysical Methods

X-ray Crystallography of Enzyme-Substrate/Analog Complexes to Reveal Binding Modes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. biologiachile.cl For this compound, this method is instrumental in visualizing how it binds to the active site of enzymes, such as branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org The large size and dynamic nature of these multi-enzyme complexes, however, have historically presented challenges for crystallizing the entire intact structure. mdpi.com

Researchers often employ a "divide and conquer" strategy, crystallizing individual components or stable sub-complexes of the enzyme system. mdpi.com To study the binding of a substrate like this compound, a common approach involves soaking pre-formed enzyme crystals in a solution containing the substrate or a non-reactive analog. biologiachile.cl The substrate then diffuses into the active site, allowing for the determination of the enzyme-substrate complex structure. nih.gov

Analysis of the resulting electron density maps reveals the precise orientation of the substrate within the active site and the specific non-covalent interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues. For instance, in related 2-oxoacid enzymes, crystallographic studies have identified specific arginine, glutamine, and asparagine residues that form hydrogen bonds to stabilize the substrate's carboxylate group. researchgate.net

The table below illustrates the types of interactions that could be identified through X-ray crystallography of this compound bound to a dehydrogenase enzyme, based on analysis of homologous structures.

| Interaction Type | Potential Interacting Enzyme Residue | Substrate Group Involved | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Arginine (Arg), Histidine (His) | Carboxylate Oxygen | 2.7 - 3.5 |

| Hydrogen Bond | Asparagine (Asn), Glutamine (Gln) | Keto Oxygen | 2.8 - 3.6 |

| Hydrophobic Interaction | Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val) | Ethyl/Propionyl Side Chains | 3.5 - 4.5 |

| Coordination | Thiamine (B1217682) Pyrophosphate (TPP) cofactor | C2 (Keto Carbon) | ~2.5 |

This structural information is fundamental for understanding substrate specificity and the catalytic mechanism, providing a static snapshot that serves as a foundation for more dynamic computational studies. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. prace-ri.eu Based on the Hohenberg-Kohn theorems, DFT allows for the calculation of a molecule's energy and other properties from its electron density. prace-ri.eu For this compound, DFT calculations can predict a range of fundamental properties that govern its chemical behavior.

These calculations can determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to compute conceptual DFT indices, such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), which are powerful tools for studying and predicting the reactivity of organic molecules. mdpi.com The calculations can also predict spectroscopic properties, such as infrared (IR) vibrational frequencies, which can be compared with experimental data to confirm structural assignments. nih.govnih.gov

The following table presents a set of hypothetical DFT-calculated properties for this compound, illustrating the type of data generated by such studies.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 D | Indicates molecular polarity and influences intermolecular interactions. |

| HOMO Energy (eV) | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | ~ 5.5 eV | Indicator of chemical reactivity and kinetic stability. |

| C=O Stretch Freq. (cm⁻¹) | ~1720-1740 cm⁻¹ | Predicts a key feature in the infrared spectrum for the keto group. nih.gov |

| COOH Stretch Freq. (cm⁻¹) | ~1760-1780 cm⁻¹ | Predicts a key feature in the infrared spectrum for the carboxylic acid group. nih.gov |

These theoretical predictions are invaluable for interpreting experimental results and for gaining a deeper understanding of the molecule's intrinsic properties without the need for empirical data. rsc.orgyoutube.com

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Enzyme-Substrate Interactions

While X-ray crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular systems, revealing how they move and change over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational flexibility of this compound and its detailed interactions within an enzyme's active site. mdpi.com

In a typical MD simulation, the enzyme-substrate complex, derived from a crystal structure or a docked model, is placed in a simulated aqueous environment. mdpi.com Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to understand:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the substrate in the active site, researchers can assess the stability of the binding pose.

Key Interactions: The simulation can reveal which hydrogen bonds and hydrophobic contacts are most persistent and crucial for binding. mdpi.com

Conformational Changes: MD can show how the enzyme and substrate adapt to each other upon binding, a phenomenon known as "induced fit." rsc.org

Solvent Accessibility: The role of water molecules in mediating enzyme-substrate interactions can be explicitly studied. nih.gov

These simulations provide critical insights into the energetic and structural factors that govern molecular recognition and are essential for bridging the gap between static structures and biological function. nih.govnih.gov

Bioinformatic Analysis for Enzyme Engineering and Pathway Prediction

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. In the context of this compound, bioinformatic tools are crucial for enzyme engineering and predicting metabolic pathways. mdpi.com

Enzyme Engineering: The goal of enzyme engineering is to modify an enzyme's properties, such as altering its substrate specificity to better accommodate a non-native substrate like this compound. mdpi.comresearchgate.net Bioinformatic approaches include:

Sequence Alignment: Comparing the amino acid sequence of a target enzyme (e.g., a 2-oxoglutarate dehydrogenase) with other known 2-oxoacid dehydrogenases to identify conserved residues that are likely important for structure and function. mdpi.com

Homology Modeling: Building a 3D structural model of an enzyme when an experimental structure is unavailable, using the known structure of a related protein as a template.

Active Site Analysis: Using computational tools to identify residues in the binding pocket that could be mutated to create more favorable interactions with this compound. For example, replacing a bulky residue with a smaller one might create space for the ethyl group of the substrate. mdpi.com

A notable example is the engineering of the E. coli 2-oxoglutarate dehydrogenase complex, where mutations in the E1o and E2o components successfully converted the enzyme into a 2-oxo aliphatic acid dehydrogenase, capable of acting on substrates other than 2-oxoglutarate. mdpi.comresearchgate.net

Pathway Prediction: Bioinformatic tools can also be used to predict the metabolic fate of this compound. By searching genomic and metabolic databases (like KEGG and MetaCyc), researchers can identify enzymes and entire metabolic pathways that are known to process structurally similar molecules. nih.govfrontiersin.org This analysis can suggest how this compound might be synthesized or degraded in various organisms, providing hypotheses for experimental validation in the fields of metabolic engineering and synthetic biology. researchgate.netlibretexts.org

Future Research Trajectories and Emerging Academic Applications

Innovation in Sustainable Chemical Synthesis via Enzyme Discovery and Engineering

The drive towards green chemistry has catalyzed a shift from conventional chemical synthesis to biocatalytic methods for producing α-keto acids. Traditional synthesis routes often depend on harsh reaction conditions, costly precious metal catalysts, and hazardous reagents, leading to significant environmental impact. mdpi.com In contrast, enzymatic synthesis offers a sustainable alternative, utilizing mild, aqueous conditions and renewable feedstocks. mdpi.com

Future research is centered on the discovery of novel enzymes and the engineering of existing ones to improve efficiency, stability, and substrate specificity. L-amino acid deaminases (L-AADs), for instance, catalyze the oxidative deamination of L-amino acids to form their corresponding α-keto acids and ammonia. nih.gov The engineering of these enzymes through techniques like directed evolution and site-saturation mutagenesis is a key area of investigation. nih.gov By modifying the enzyme's active site, researchers aim to enhance catalytic activity and broaden the substrate scope to produce a wider variety of α-keto acids, including novel structures like 3-ethyl-2-oxopentanoic acid. nih.govnih.gov

Another promising enzymatic approach involves aldolases, such as NahE, which catalyze carbon-carbon bond formation and can produce α,β-unsaturated 2-keto acids from pyruvate (B1213749) and various aldehydes under gentle, aqueous conditions. thieme-connect.comresearchgate.net The versatility and robustness of such enzymes make them ideal candidates for developing scalable, environmentally friendly manufacturing processes. thieme-connect.com The ultimate goal is to create a toolbox of engineered biocatalysts that can be used for the efficient, on-demand synthesis of specific α-keto acids, replacing less sustainable chemical methods. nih.gov

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional Chemical Synthesis | High temperatures/pressures, organic solvents, metal catalysts (e.g., Palladium, Cobalt) mdpi.com | Well-established, efficient for certain substrates mdpi.com | Relies on hazardous reagents, costly catalysts, significant environmental waste mdpi.comnih.gov |

| Biocatalytic/Enzymatic Synthesis | Mild temperatures (e.g., 30°C), aqueous buffers (e.g., pH 7.5), specific enzymes (e.g., L-AADs) nih.gov | Environmentally friendly, high specificity, uses renewable feedstocks nih.govresearchgate.net | Enzyme stability, substrate scope limitations, potential product inhibition nih.gov |

Advancements in Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering is emerging as a powerful strategy for the large-scale bioproduction of α-keto acids from simple, renewable carbon sources like glucose. researchgate.netnih.gov By redesigning the metabolic pathways of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, these microbes can be transformed into efficient "cell factories" for chemical synthesis. oup.com This approach is a cornerstone of developing sustainable alternatives to petrochemical-based production. researchgate.net

Key research trajectories in this field focus on optimizing the natural biosynthetic pathways that lead to α-keto acid intermediates. oup.com For example, 2-keto acids are key intermediates in amino acid biosynthesis. nih.gov Strategies involve:

Pathway Engineering : Introducing and overexpressing genes for key enzymes, such as acetolactate synthase and α-ketoisovalerate decarboxylase, to direct the flow of carbon from central metabolism towards the desired α-keto acid product. oup.com

Cofactor Regeneration : Engineering pathways to ensure a balanced supply of essential cofactors like NADH, which are critical for many enzymatic steps. nih.gov

Elimination of Competing Pathways : Deleting genes for enzymes that divert intermediates into unwanted byproducts, thereby increasing the yield of the target molecule.

Advanced tools from synthetic biology, including CRISPR for genome editing and biosensors for high-throughput screening, are accelerating the "design-build-test-learn" cycle in metabolic engineering. mdpi.com These technologies enable the rapid creation and testing of numerous engineered strains to identify those with the highest production efficiency. nih.gov The application of these strategies could lead to the cost-effective and sustainable production of this compound and other valuable α-keto acids from renewable biomass. oup.com

Deeper Mechanistic Insights into Alpha-Keto Acid Reactivity and Transformations

A fundamental understanding of the reactivity of α-keto acids is crucial for their application in organic synthesis. The presence of both a ketone and a carboxylic acid group on adjacent carbons leads to unique chemical properties and a diverse range of possible transformations. mdpi.com

Current research continues to explore several key reaction mechanisms:

Acylating Agents : α-Keto acids are increasingly recognized as green alternatives to traditional acylating agents like acyl chlorides. researchgate.netacs.org In these reactions, the α-keto acid undergoes decarboxylation (loss of CO2) to generate a reactive acyl species in situ. nih.govacs.org This process is highly atom-economical and avoids the production of corrosive byproducts. Mechanistic studies focus on understanding the role of catalysts (e.g., silver, palladium) and oxidants in facilitating this decarboxylative cross-coupling. acs.org

Decarboxylation : The removal of the carboxyl group is a fundamental transformation. wikipedia.org While β-keto acids undergo thermal decarboxylation readily, the decarboxylation of α-keto acids often requires enzymatic or chemical catalysis. youtube.com Enzymes like pyruvate decarboxylase and 2-oxoacid dehydrogenase complexes mediate this process in biological systems through intermediates involving cofactors like thiamine (B1217682) pyrophosphate (TPP). nih.govresearchgate.net Understanding these enzymatic mechanisms provides inspiration for developing new biomimetic catalysts for controlled decarboxylation reactions.

Transamination : The interconversion between α-keto acids and α-amino acids via transamination is a vital reaction in biochemistry. wikipedia.orgacs.org Mechanistic studies have detailed the formation of Schiff base intermediates between the keto acid and an amino donor, leading to the transfer of the amino group. acs.org This reversible reaction is fundamental to amino acid metabolism and provides a synthetic route to producing amino acids from keto acid precursors.

| Reaction Type | Description | Key Intermediates/Cofactors | Significance |

|---|---|---|---|

| Decarboxylative Acylation | Acts as an acyl source with the loss of CO2. acs.org | Acyl radical/cation researchgate.net | Green alternative to acyl chlorides for C-C, C-N, C-O bond formation. nih.gov |

| Oxidative Decarboxylation | Conversion to a carboxylic acid with one less carbon. nih.gov | Thiamine Pyrophosphate (TPP), Lipoamide researchgate.net | Central to metabolic energy production (e.g., Pyruvate to Acetyl-CoA). taylorfrancis.com |

| Transamination | Reversible conversion to the corresponding α-amino acid. wikipedia.org | Schiff base (imine) acs.org | Links carbon and nitrogen metabolism; route for amino acid synthesis. asm.org |

Exploitation of Stereoisomeric Forms in Target Molecule Synthesis for Research Purposes

Chirality is a fundamental property of many biologically active molecules, where different stereoisomers can have vastly different effects. The synthesis of enantiomerically pure compounds is therefore a major focus in pharmaceutical and agrochemical research. nih.gov α-Keto acids that possess a stereocenter, such as the C3 carbon in this compound, are valuable chiral building blocks for constructing complex molecules. rsc.org

Future research is aimed at developing highly efficient and selective methods for accessing specific stereoisomers of α-keto acids. Key approaches include:

Asymmetric Catalysis : This involves using small amounts of a chiral catalyst (either a metal complex or an organocatalyst) to steer a reaction towards the formation of one desired enantiomer over the other. rsc.orgrsc.org For example, the asymmetric alkylation of α-keto acids can set the stereochemistry at the α- or β-position, providing access to a wide range of chiral products. nih.gov

Biocatalysis : Enzymes are inherently chiral and can exhibit exquisite stereoselectivity. nih.gov The use of enzymes like L-amino acid dehydrogenases or engineered methyltransferases can produce optically pure L- or D-amino acids from α-keto acids, or conversely, produce chiral α-keto acids. asm.orgnih.gov This approach is highly effective for creating molecules with high enantiomeric excess.

Once prepared, these enantiopure α-keto acids serve as versatile intermediates. Their functional groups can be manipulated with high stereochemical control to build up the carbon skeleton of complex natural products, therapeutic agents, and other target molecules for academic investigation. rsc.org The ability to selectively synthesize and utilize all possible stereoisomers of a chiral building block like this compound is critical for exploring structure-activity relationships and developing new chemical entities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-2-oxopentanoic acid, and how are yields optimized?

- Methodology : The compound is synthesized via a two-step procedure involving aldol condensation followed by oxidation. For example, a protocol yields 34% over two steps: (1) condensation of ethyl acetoacetate with an aldehyde under basic conditions, and (2) oxidative decarboxylation. Key parameters include temperature control (−20 °C for crystallization) and solvent selection (CDCl₃ for NMR characterization). The use of optimized stoichiometry and purification via recrystallization improves yield .

- Data :

| Step | Reagents/Conditions | Yield | Characterization Method |

|---|---|---|---|

| 1 | Ethyl acetoacetate, base, RT | - | TLC, IR |

| 2 | Oxidative decarboxylation, −20 °C | 34% | NMR (¹H, ¹³C) |

Q. How is the structure of this compound validated experimentally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 3.3 ppm (tt, 1H, α-proton), 1.7–1.6 ppm (m, 4H, ethyl chains), and 0.9 ppm (t, 6H, terminal methyl groups). ¹³C NMR confirms the ketone (δ 199.3 ppm) and carboxylic acid (δ 159.3 ppm) functionalities. X-ray crystallography (using SHELX software) can resolve stereochemistry but requires high-purity crystals .

Q. What safety protocols are recommended for handling this compound?

- Methodology : While specific data for this compound is limited, analogs like 4-oxopentanoic acid require:

- Personal protective equipment (gloves, goggles).

- Ventilation to avoid inhalation.

- Storage at −20 °C to prevent decomposition.

Emergency measures include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How does this compound participate in biocatalytic aldol reactions, and what factors influence enantioselectivity?

- Methodology : The compound acts as a substrate for metal-dependent 2-oxoacid aldolases, enabling asymmetric C–C bond formation. Enantioselectivity depends on:

- Enzyme specificity (e.g., Zn²⁺ or Mg²⁺ cofactors).

- pH optimization (near physiological conditions).

- Substrate engineering (e.g., branching at the β-position). Racemic mixtures (e.g., rac-1p in ) suggest challenges in stereocontrol, necessitating chiral auxiliaries or engineered enzymes .

Q. What computational strategies predict the reactivity of this compound in complex reaction systems?

- Methodology : Density Functional Theory (DFT) calculations model transition states for decarboxylation or aldol reactions. Key parameters include:

- Solvent effects (PCM models for CDCl₃).

- Thermodynamic stability of intermediates (ΔG calculations).

- Comparison with experimental NMR shifts (δ values) validates accuracy. SHELXC/SHELXD pipelines can assist in crystallographic data refinement for validation .

Q. How can spectroscopic techniques distinguish this compound from structurally similar oxo-acids?

- Methodology :

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) vs. ketone (~1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 158 (C₇H₁₀O₃) and fragmentation patterns (loss of CO₂, m/z 114).

- ¹³C NMR : Distinctive shifts for the α-keto group (δ 199.3 ppm) and ethyl branches (δ 11.4–23.2 ppm) .

Q. What are the challenges in achieving high enantiomeric excess (ee) in the synthesis of this compound derivatives?

- Methodology : Racemization occurs during acidic/basic workup due to the α-proton’s acidity. Strategies include:

- Low-temperature reactions (−78 °C).

- Chiral catalysts (e.g., proline derivatives).

- Kinetic resolution using enantioselective enzymes. notes the formation of rac-1p, highlighting inherent stereochemical hurdles .

Data Contradictions and Resolution

- Synthesis Yields : reports 34% yield, but discrepancies may arise from solvent purity or crystallization efficiency. Reproducibility requires strict adherence to stoichiometry and drying protocols.

- Spectral Assignments : NIST data ( ) for similar oxo-acids shows minor shifts (±2 ppm) due to solvent effects; cross-referencing multiple databases (e.g., SciFinder) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.